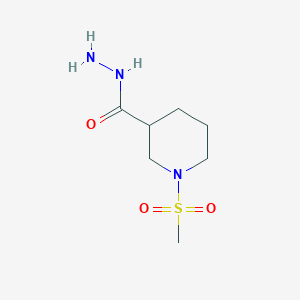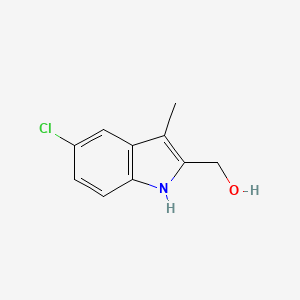
(5-chloro-3-methyl-1H-indol-2-yl)methanol
Overview
Description
“(5-chloro-3-methyl-1H-indol-2-yl)methanol” is a chemical compound with the CAS Number: 77373-72-9 . It has a molecular weight of 195.65 and its IUPAC name is the same as the common name . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H10ClNO/c1-6-8-4-7 (11)2-3-9 (8)12-10 (6)5-13/h2-4,12-13H,5H2,1H3 . This indicates that the compound has a molecular structure consisting of a 1H-indol-2-yl group with a methyl (CH3) group at the 3rd position and a chlorine atom at the 5th position .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 195.65 .Scientific Research Applications
Zeolite Catalysis in Methanol Conversion
Zeolite catalysts, like H-ZSM-5, play a crucial role in methanol conversion processes. Schulz (2010) explored the 'coking' of zeolites during methanol conversion, emphasizing the formation of unsaturated hydrocarbons and the influence of spatial constraints on deactivation mechanisms. This study highlights the complex interplay of reactions in zeolite catalysis, relevant for understanding methanol's transformation in industrial applications (Schulz, 2010).
Methanol Utilization in E. coli Engineering
Engineering E. coli for methanol conversion into valuable metabolites has significant potential. Whitaker et al. (2017) demonstrated the utilization of methanol in E. coli, using enzymes from Bacillus stearothermophilus and B. methanolicus. This research opens avenues for biotechnological applications of methanol in producing specialty chemicals (Whitaker et al., 2017).
Methylotrophic Bacteria and Methanol Bioprocessing
Schrader et al. (2009) discussed the role of methylotrophic bacteria in methanol-based biotechnology. They reviewed the genetic engineering advancements and strategies to produce fine and bulk chemicals using methanol, underscoring the economic and environmental potential of these bioprocesses (Schrader et al., 2009).
Applications in N-Methylation Reactions
Natte et al. (2021) focused on the utilization of methanol in organic synthesis, particularly in the N-methylation of amines. They used RuCl3 as a catalyst, highlighting methanol's role as both a C1 synthon and hydrogen source. This research has implications for pharmaceutical synthesis and the development of green chemistry methods (Natte et al., 2021).
Methanol as a Clean H-Transfer Reactant
Pasini et al. (2014) explored the use of methanol as an H-transfer agent for the reduction of carbonyl compounds. Their findings on the reaction mechanism and the efficient H-transfer with methanol provide insights into greener and more sustainable chemical processes (Pasini et al., 2014).
Safety and Hazards
The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statement H318 suggests that it causes serious eye damage . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
Future Directions
Indole derivatives, such as “(5-chloro-3-methyl-1H-indol-2-yl)methanol”, have diverse biological activities and immense potential for further exploration for therapeutic possibilities . They are important types of molecules in natural products and play a significant role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological changes . The specific interactions and resulting changes would depend on the particular target involved.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect multiple biochemical pathways.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound could potentially have diverse molecular and cellular effects.
properties
IUPAC Name |
(5-chloro-3-methyl-1H-indol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c1-6-8-4-7(11)2-3-9(8)12-10(6)5-13/h2-4,12-13H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGOHWPJESAKBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391629 | |
| Record name | (5-chloro-3-methyl-1H-indol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77373-72-9 | |
| Record name | (5-chloro-3-methyl-1H-indol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



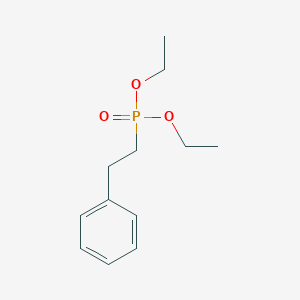

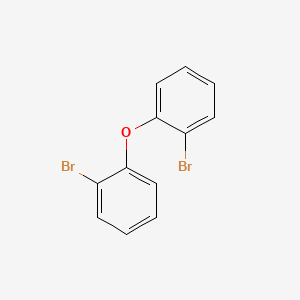

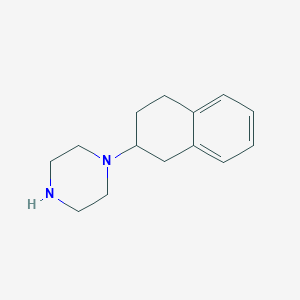
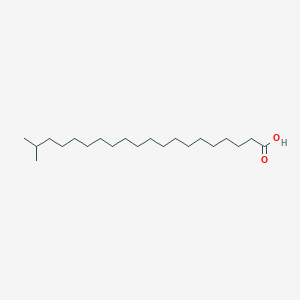
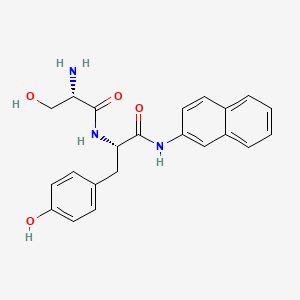
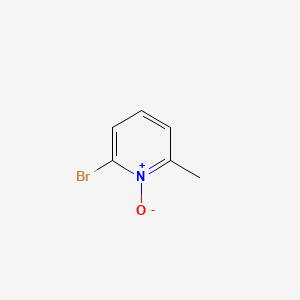
![5-Chloro-2-[(3-methoxybenzyl)oxy]benzaldehyde](/img/structure/B1598274.png)
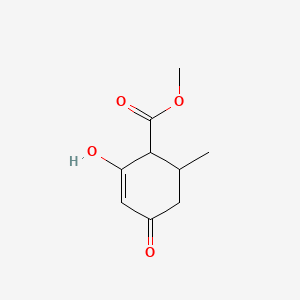
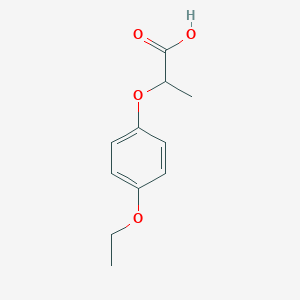
![5-[1-(3-chlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1598280.png)
